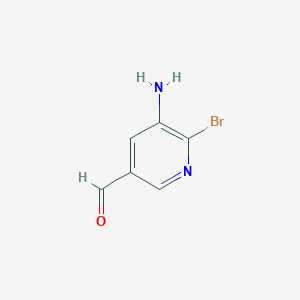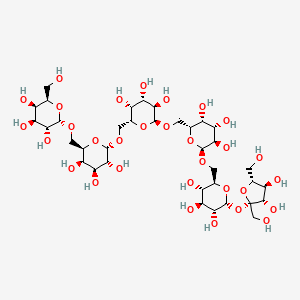
5-amino-6-bromopyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-6-bromopyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H5BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 5th position, a bromine atom at the 6th position, and an aldehyde group at the 3rd position on the pyridine ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-bromopyridine-3-carbaldehyde typically involves the bromination of 3-aminopyridine followed by formylation. One common method is the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . The resulting 5-amino-6-bromopyridine is then subjected to formylation to introduce the aldehyde group at the 3rd position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
5-amino-6-bromopyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: 5-amino-6-bromopyridine-3-carboxylic acid.
Reduction Products: 5-amino-6-bromopyridine-3-methanol.
Coupling Products: Biaryl compounds.
科学研究应用
5-amino-6-bromopyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 5-amino-6-bromopyridine-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would vary based on the context of its use .
相似化合物的比较
Similar Compounds
6-Bromo-3-pyridinecarboxaldehyde: Similar structure but lacks the amino group at the 5th position.
3-Amino-6-bromopyridine: Similar structure but lacks the aldehyde group at the 3rd position.
Uniqueness
5-amino-6-bromopyridine-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
生物活性
5-amino-6-bromopyridine-3-carbaldehyde (CAS No. 1289176-76-6) is a heterocyclic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer activity, mechanisms of action, and selectivity against various tumor cell lines.
Chemical Structure and Synthesis
This compound features a bromine atom and an aldehyde functional group attached to a pyridine ring. The compound can be synthesized through various methods, often starting from commercially available pyridine derivatives. The typical synthetic route involves:
- Bromination : Introduction of the bromine atom at the 6-position of the pyridine ring.
- Aldehyde Formation : Conversion of the amino group at the 5-position to an aldehyde through oxidation reactions.
The structural formula can be represented as follows:
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes its activity across different tumor types:
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| MCF-7 (Breast Cancer) | 3.36 | 1.82 |
| DU145 (Prostate Cancer) | 21.35 | N/A |
| HT-29 (Colon Cancer) | 40.00 | N/A |
| M-14 (Melanoma) | >582.26 | N/A |
The compound demonstrated the highest potency against MCF-7 cells compared to standard chemotherapeutics like 5-fluorouracil (5-FU), indicating its potential as a lead compound for further development .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of PI3K/Akt/mTOR Pathway : This signaling pathway is crucial for cell growth and survival. Compounds targeting this pathway have shown promise in inhibiting tumor growth.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed that treatment with this compound results in cell cycle arrest at specific phases, contributing to its antiproliferative effects.
Study on MDA-MB-361 Xenografts
In a notable study involving MDA-MB-361 breast cancer xenografts, administration of 25 mg/kg of a related compound derived from this compound resulted in substantial inhibition of p70S6 and Akt phosphorylation, demonstrating its potential for tumor suppression .
Toxicity Studies
Toxicity assessments conducted on normal 3T3 cells revealed that while the compound exhibits significant cytotoxicity against tumor cells, it maintains a favorable safety profile, suggesting selective targeting of cancerous tissues over normal cells .
属性
IUPAC Name |
5-amino-6-bromopyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-6-5(8)1-4(3-10)2-9-6/h1-3H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKFIUNVBMPJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













